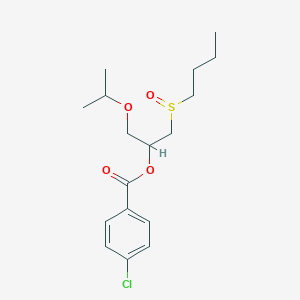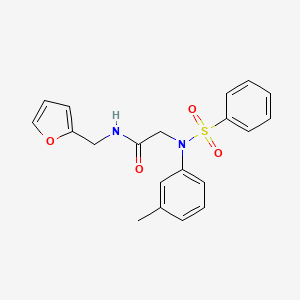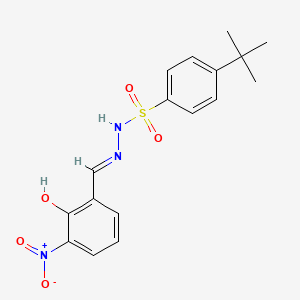
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine is a chemical compound that belongs to the class of imidazolidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
作用机制
The mechanism of action of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific targets in the cells. In the case of its anticancer activity, the compound has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Moreover, it has been demonstrated to inhibit the expression of various oncogenes, including c-Myc and Bcl-2. In the case of its antibacterial activity, the compound has been shown to disrupt the bacterial cell membrane, leading to cell death.
Biochemical and Physiological Effects
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound possesses potent antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Moreover, it has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In vivo studies have demonstrated that the compound possesses significant analgesic and antipyretic activity.
实验室实验的优点和局限性
One of the major advantages of using 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine in lab experiments is its broad spectrum of biological activity. The compound exhibits potent anticancer and antibacterial activity, making it a promising candidate for the development of novel therapeutics. Moreover, it exhibits significant catalytic activity, which makes it a valuable tool in synthetic chemistry. However, one of the major limitations of using the compound in lab experiments is its low solubility in water, which may limit its application in aqueous systems.
未来方向
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has shown significant potential for various applications in medicinal chemistry, material science, and catalysis. Future research should focus on elucidating the mechanism of action of the compound and identifying its specific targets in the cells. Moreover, efforts should be made to improve the solubility of the compound in water, which may increase its applicability in aqueous systems. Furthermore, the compound can be further modified to improve its biological activity and selectivity towards specific targets.
合成方法
The synthesis of 1,3-dibenzyl-2-(3-methylphenyl)imidazolidine involves the reaction of 2-(3-methylphenyl)glyoxal with benzylamine in the presence of a catalyst. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to the desired product using sodium borohydride. The yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
1,3-Dibenzyl-2-(3-methylphenyl)imidazolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits its anticancer activity by inducing apoptosis and inhibiting cell proliferation. Moreover, it has been demonstrated to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has also been investigated for its potential application in catalysis, where it has been shown to exhibit high catalytic activity in various reactions, including the Knoevenagel condensation and oxidation reactions.
属性
IUPAC Name |
1,3-dibenzyl-2-(3-methylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2/c1-20-9-8-14-23(17-20)24-25(18-21-10-4-2-5-11-21)15-16-26(24)19-22-12-6-3-7-13-22/h2-14,17,24H,15-16,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVJDYLORUHVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxyethanamine](/img/structure/B6038611.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(4-isopropylphenyl)benzamide](/img/structure/B6038628.png)
![1-[3-({[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amino}methyl)phenyl]ethanone](/img/structure/B6038636.png)


![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-pyrazinyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6038646.png)
![3-[1-(4-fluoro-3-methoxybenzyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6038647.png)

![N-(2,5-dichlorophenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B6038657.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6038672.png)
![2-[4-(4-methoxy-2,5-dimethylbenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6038689.png)


![N-(4-fluorophenyl)-1-[(1-isopropyl-4-piperidinyl)carbonyl]-3-piperidinamine](/img/structure/B6038722.png)